molecular formula C23H23ClN2O4S B6114374 N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide

N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide

Cat. No. B6114374
M. Wt: 459.0 g/mol
InChI Key: MXXSPAMGDILFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide, also known as BCS-1, is a compound that has been widely studied for its potential applications in scientific research. BCS-1 is a small molecule inhibitor of the protein-protein interaction between the transcription factor HIF-1α and the coactivator p300/CBP. This interaction is critical for the activation of HIF-1α, which plays a key role in a variety of physiological and pathological processes, including angiogenesis, erythropoiesis, and cancer progression.

Mechanism of Action

The mechanism of action of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide involves the inhibition of the protein-protein interaction between HIF-1α and p300/CBP. This interaction is critical for the activation of HIF-1α, which is a transcription factor that regulates the expression of genes involved in angiogenesis, erythropoiesis, and glycolysis. By inhibiting this interaction, N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide reduces the expression of HIF-1α target genes and inhibits the downstream effects of HIF-1α activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide have been extensively studied in vitro and in vivo. In vitro studies have shown that N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide inhibits the HIF-1α/p300 interaction with an IC50 of 3.3 μM, and reduces the expression of HIF-1α target genes in a dose-dependent manner. In vivo studies have shown that N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide inhibits tumor growth and angiogenesis in several preclinical models, and promotes tissue repair and angiogenesis in ischemic diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide is its specificity for the HIF-1α/p300 interaction, which makes it a valuable tool for studying the role of HIF-1α in physiological and pathological processes. N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources. However, one of the main limitations of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. This can be overcome by using appropriate formulation and delivery methods, such as liposomes or nanoparticles.

Future Directions

There are several future directions for the research on N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide. One of the most promising areas is the development of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide analogs with improved solubility and efficacy in vivo. Several analogs have already been synthesized and tested, and some of them have shown promising results in preclinical models. Another future direction is the optimization of the delivery methods for N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide, such as the use of targeted nanoparticles or conjugation with cell-penetrating peptides. Finally, the role of HIF-1α in other physiological and pathological processes, such as wound healing and inflammation, could be further studied using N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide as a tool.

Synthesis Methods

The synthesis of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide involves a multi-step process that has been described in several research studies. The starting material is 4-chlorobenzenesulfonyl chloride, which is reacted with N-(4-ethoxyphenyl)glycine in the presence of a base to form the corresponding amide. This intermediate is then reacted with benzylamine to yield the final product, N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide. The purity and yield of the compound can be optimized by using different reaction conditions and purification methods.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide has been shown to have potential applications in several areas of scientific research. One of the most promising areas is cancer research, where HIF-1α is known to play a critical role in tumor growth and metastasis. Inhibition of the HIF-1α/p300 interaction by N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide has been shown to reduce the expression of HIF-1α target genes and inhibit tumor growth in several preclinical models. N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide has also been studied for its potential applications in ischemic diseases, where HIF-1α activation is known to promote tissue repair and angiogenesis.

properties

IUPAC Name

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-2-30-21-12-10-20(11-13-21)25-23(27)17-26(16-18-6-4-3-5-7-18)31(28,29)22-14-8-19(24)9-15-22/h3-15H,2,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXSPAMGDILFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.